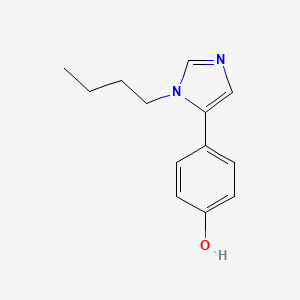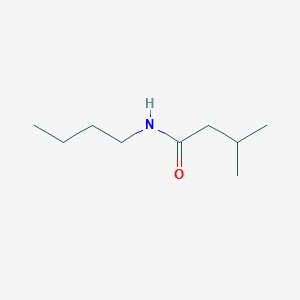
n-Butyl-3-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Butyl-3-methylbutanamide: is an organic compound with the molecular formula C9H19NO It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method to synthesize n-Butyl-3-methylbutanamide is through the amidation of 3-methylbutanoic acid with n-butylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Direct Amidation: Another approach involves the direct amidation of 3-methylbutanoic acid with n-butylamine under high-temperature conditions, often in the presence of a catalyst like titanium tetrachloride (TiCl4).
Industrial Production Methods: Industrial production of this compound may involve large-scale amidation processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: n-Butyl-3-methylbutanamide can undergo oxidation reactions, typically resulting in the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of primary amines or other reduced products.
Substitution: This compound can participate in substitution reactions, where the amide group may be replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum (Pt)
Major Products:
Oxidation Products: Carboxylic acids, aldehydes
Reduction Products: Primary amines, alcohols
Substitution Products: Various substituted amides
Scientific Research Applications
Chemistry: n-Butyl-3-methylbutanamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.
Biology: In biological research, this compound can be used to study the interactions of amides with biological molecules, providing insights into enzyme-substrate interactions and protein folding.
Industry: In the industrial sector, this compound can be utilized as a solvent, plasticizer, or additive in various formulations, enhancing the properties of materials and products.
Mechanism of Action
The mechanism of action of n-Butyl-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amide group can form hydrogen bonds and other interactions with these targets, influencing their activity and function. The exact pathways and molecular targets may vary depending on the specific application and context.
Comparison with Similar Compounds
n-Butylbutanamide: Similar structure but lacks the methyl group, resulting in different chemical properties.
3-Methylbutanamide: Similar structure but lacks the n-butyl group, leading to variations in reactivity and applications.
n-Butylacetamide: Contains a shorter carbon chain, affecting its physical and chemical properties.
Uniqueness: n-Butyl-3-methylbutanamide stands out due to its specific combination of the n-butyl and 3-methyl groups, which confer unique chemical properties and potential applications. Its ability to participate in diverse chemical reactions and its utility in various research and industrial contexts highlight its significance.
Properties
CAS No. |
76526-42-6 |
|---|---|
Molecular Formula |
C9H19NO |
Molecular Weight |
157.25 g/mol |
IUPAC Name |
N-butyl-3-methylbutanamide |
InChI |
InChI=1S/C9H19NO/c1-4-5-6-10-9(11)7-8(2)3/h8H,4-7H2,1-3H3,(H,10,11) |
InChI Key |
UJDKAQWPQSWESO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


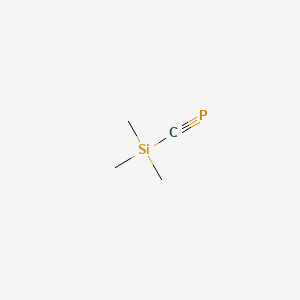
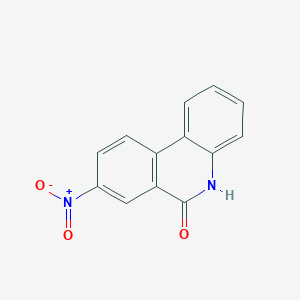
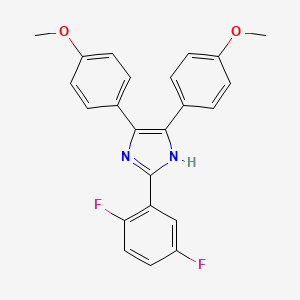
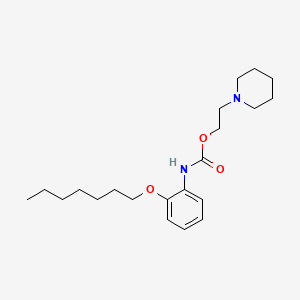

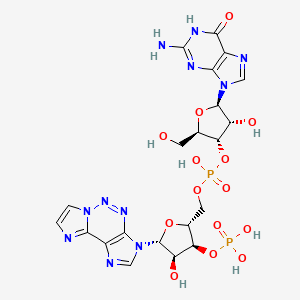
![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

![1,2-Dihydrobenzo[j]fluoranthene](/img/structure/B14443994.png)



